methylidene}hydroxylamine](/img/structure/B13058658.png)
(Z)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-nitrophenyl)methylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine typically involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with 4-nitrobenzaldehyde in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives and carboxylic acids.
Reduction: Amino derivatives are typically formed.
Substitution: Various substituted pyridine derivatives can be obtained.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in various electronic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-2-(trifluoromethyl)pyridine
- 4-nitrobenzaldehyde
- Hydroxylamine derivatives
Uniqueness
The combination of the trifluoromethyl group, nitrophenyl group, and hydroxylamine moiety in a single molecule makes (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine unique. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H7ClF3N3O3 |
|---|---|
Poids moléculaire |
345.66 g/mol |
Nom IUPAC |
(NZ)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H7ClF3N3O3/c14-10-5-8(13(15,16)17)6-18-12(10)11(19-21)7-1-3-9(4-2-7)20(22)23/h1-6,21H/b19-11- |
Clé InChI |
YQDJVBALVXPSBY-ODLFYWEKSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=N/O)/C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13058575.png)
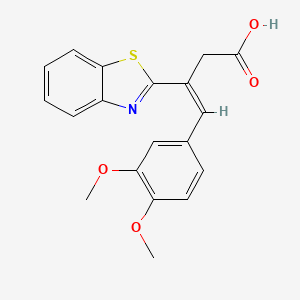
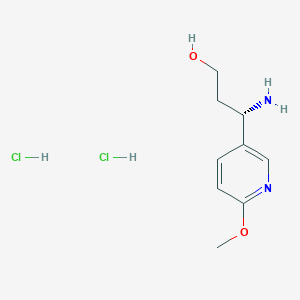

![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
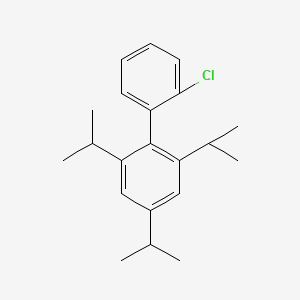
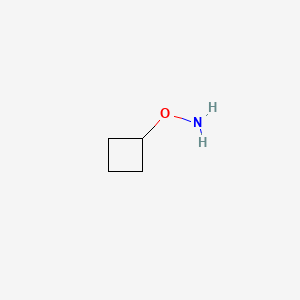
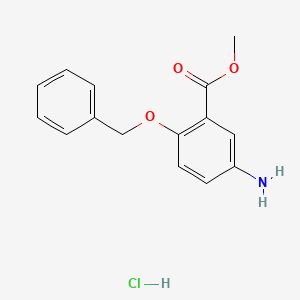

![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
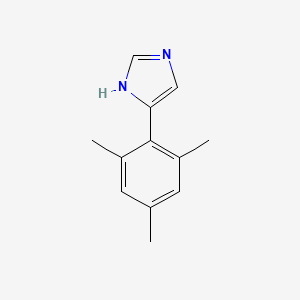
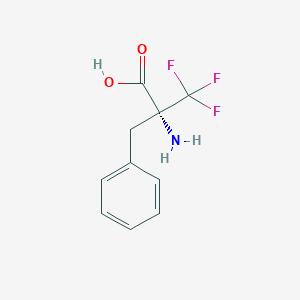

![2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL](/img/structure/B13058640.png)
